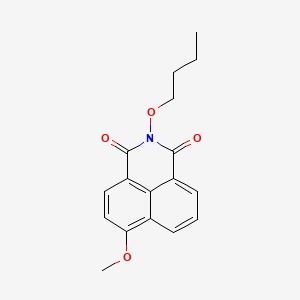

N-Butoxy-4-methoxynaphthoimide

Description

Structure

3D Structure

Properties

CAS No. |

25826-31-7 |

|---|---|

Molecular Formula |

C17H17NO4 |

Molecular Weight |

299.32 g/mol |

IUPAC Name |

2-butoxy-6-methoxybenzo[de]isoquinoline-1,3-dione |

InChI |

InChI=1S/C17H17NO4/c1-3-4-10-22-18-16(19)12-7-5-6-11-14(21-2)9-8-13(15(11)12)17(18)20/h5-9H,3-4,10H2,1-2H3 |

InChI Key |

AABXRMHVHPQKKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCON1C(=O)C2=C3C(=C(C=C2)OC)C=CC=C3C1=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Butoxy 4 Methoxynaphthoimide

Established Synthetic Pathways for Naphthoimide Core Structure Elaboration

The synthesis of the core 1,8-naphthalimide (B145957) structure is a well-established process, typically commencing from 1,8-naphthalic anhydride (B1165640) or its substituted precursors. ontosight.ainih.gov The elaboration of this core to achieve the target N-Butoxy-4-methoxynaphthoimide involves the strategic introduction of the N-butoxy and 4-methoxy groups.

Key Precursors and Reagents in Naphthoimide Synthesis

The primary starting material for the synthesis of this compound would logically be a 4-substituted-1,8-naphthalic anhydride. A common and effective precursor is 4-nitro-1,8-naphthalic anhydride or 4-bromo-1,8-naphthalic anhydride. researchgate.netnih.gov The nitro group in the 4-position is particularly advantageous as it activates the aromatic ring for nucleophilic substitution, facilitating the introduction of the methoxy (B1213986) group.

The key reagents required for the synthesis include:

An N-alkoxyamine or a precursor to the N-butoxy group: To form the N-butoxy imide linkage, O-butylhydroxylamine could be a potential reagent. Alternatively, a two-step approach involving the initial formation of N-hydroxy-1,8-naphthalimide followed by alkylation with a butyl halide (e.g., butyl bromide) in the presence of a base is a plausible route.

A methoxylating agent: Sodium methoxide (B1231860) is a common and effective reagent for introducing a methoxy group via nucleophilic aromatic substitution of a nitro or halo group. researchgate.net

Solvents and Catalysts: Solvents such as ethanol (B145695), methanol, or dimethylformamide (DMF) are frequently employed. ontosight.airesearchgate.net In some cases, catalysts like copper salts may be used to facilitate the nucleophilic substitution reaction. researchgate.net

Reaction Conditions and Optimization Strategies

The synthesis of this compound can be envisioned through a multi-step sequence. A logical pathway would involve the initial synthesis of a 4-substituted-N-butoxy-1,8-naphthalimide, followed by the introduction of the methoxy group, or vice-versa.

Pathway A: Initial N-Butoxy Group Installation

Formation of N-Butoxy-1,8-naphthalimide: This could be achieved by reacting 1,8-naphthalic anhydride with O-butylhydroxylamine in a suitable solvent like ethanol under reflux.

Nitration: The resulting N-butoxy-1,8-naphthalimide would then be nitrated to introduce a nitro group at the 4-position.

Methoxylation: The 4-nitro-N-butoxy-1,8-naphthalimide would then undergo nucleophilic aromatic substitution with sodium methoxide to yield the final product.

Pathway B: Initial 4-Methoxy Group Installation

Formation of 4-Methoxy-1,8-naphthalic Anhydride: This can be prepared from 4-nitro-1,8-naphthalic anhydride by reaction with sodium methoxide.

Imidation: The resulting 4-methoxy-1,8-naphthalic anhydride would then be reacted with O-butylhydroxylamine to form this compound.

Research on the synthesis of analogous 4-alkoxy-N-alkyl-1,8-naphthalimides has shown that the reaction of 4-nitro-N-alkyl-1,8-naphthalimides with alkoxides generated in situ from an alcohol and an alkaline metal carbonate provides excellent yields under mild conditions. researchgate.net This suggests that a similar strategy could be highly effective for the methoxylation step in Pathway A. The use of ultrasound has also been shown to accelerate these types of reactions. researchgate.net

Optimization of the reaction would involve screening different bases, solvents, and temperature conditions to maximize the yield and purity of the desired product.

Targeted Functionalization and Derivatization Approaches for this compound

The N-butoxy and 4-methoxy groups on the naphthalimide scaffold offer specific sites for further chemical modification, allowing for the generation of a library of derivatives with potentially altered properties.

Modification of the N-Butoxy Moiety

The N-O bond in the N-butoxy group is a potential site for chemical transformation.

Cleavage of the N-O bond: Reductive cleavage of the N-O bond, for instance using catalytic hydrogenation, could potentially yield N-H-4-methoxynaphthoimide. This would provide a reactive N-H bond for further functionalization, such as N-alkylation or N-arylation with different substituents.

Rearrangement Reactions: Under certain conditions, N-alkoxy amides can undergo rearrangements, although this is less common for cyclic imides.

Strategic Alterations of the 4-Methoxy Group

The 4-methoxy group, being an electron-donating group, influences the electronic properties of the naphthalimide ring system.

Ether Cleavage: The methoxy group can be cleaved to a hydroxyl group using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). This would yield N-butoxy-4-hydroxynaphthalimide, a versatile intermediate for further derivatization. The resulting hydroxyl group could be alkylated to introduce different alkoxy groups or converted to other functional groups. Research has demonstrated the synthesis of various mixed alkoxy/hydroxy 1,8-naphthalimides, highlighting the utility of the hydroxyl intermediate. utas.edu.aursc.org

Demethylation: Selective demethylation could be a valuable strategy to unmask a reactive hydroxyl group.

Substituent Effects on Reaction Kinetics and Yields

The electronic nature of the substituents at both the N- and 4-positions significantly impacts the reactivity of the naphthalimide system.

Influence of the N-Butoxy Group: The N-butoxy group is also an electron-donating group, which would further modulate the reactivity of the aromatic core. The combined electron-donating effect of both the N-butoxy and 4-methoxy groups would likely make electrophilic aromatic substitution reactions, if feasible, more facile at other positions on the naphthalene (B1677914) ring.

Green Chemistry Principles in the Synthesis of this compound Analogues

The application of green chemistry principles to the synthesis of naphthalimide derivatives, including analogues of this compound, aims to reduce the environmental impact of chemical processes. Key areas of focus include the use of safer solvents, alternative energy sources, and catalytic methods to improve efficiency and minimize waste.

One significant green approach involves the use of ultrasound irradiation (sonochemistry) to accelerate reactions. For instance, the synthesis of 4-alkoxy-N-alkyl-1,8-naphthalimides from 4-nitro-N-alkyl-1,8-naphthalimides can be significantly expedited using sonication in the presence of an alkoxylating agent generated in situ from an alcohol and potassium carbonate. researchgate.net This method often leads to excellent yields under mild conditions and with shorter reaction times compared to conventional heating. researchgate.net

Microwave-assisted synthesis is another cornerstone of green chemistry applied to naphthalimide synthesis. It has been effectively used for both the imidation of 4-bromo-1,8-naphthalic anhydride and subsequent Suzuki coupling reactions, resulting in faster and more efficient processes than traditional oil-bath heating. mdpi.com

Furthermore, the development of sustainable catalytic systems is a major focus. For example, a reusable magnetic nanocatalyst bearing a nickel(0) complex of 1,10-phenanthroline (B135089) has been employed for C-C and C-N cross-coupling reactions in the synthesis of novel 1,8-naphthalimide fluorophores. researchgate.net Such catalysts can be easily recovered and reused, aligning with the principles of atom economy and waste reduction. Photochemical methods, which utilize light to drive reactions, also represent a sustainable approach, as demonstrated in the dehydrogenation reactions steered by naphthalene monoimide molecules under photochemical conditions. rsc.org

The choice of solvent is another critical aspect. Efforts are being made to replace hazardous solvents with greener alternatives. Water has been used as a solvent for the assembly of N-substituted phthalimides using a nano-Cu2O catalyst, showcasing the potential for aqueous reaction media in imide synthesis. rsc.org

Advanced Purification and Isolation Techniques for Research-Grade Compounds

Achieving high purity is essential for the accurate characterization and application of research-grade compounds like this compound. The primary and most widely used technique for the purification of naphthalimide derivatives is column chromatography.

Silica (B1680970) gel is the most common stationary phase for the column chromatography of naphthalimide derivatives. nih.gov The choice of eluent (mobile phase) is critical and is typically a mixture of a non-polar solvent like dichloromethane (B109758) and a more polar solvent such as methanol. nih.gov The polarity of the eluent system is adjusted to achieve optimal separation of the desired product from starting materials, by-products, and other impurities. The progress of the purification is monitored by thin-layer chromatography (TLC). nih.gov

For specific applications, other advanced purification techniques may be employed. Recrystallization can be an effective method for obtaining highly crystalline material, provided a suitable solvent system is found. In some cases, preparative high-performance liquid chromatography (HPLC) may be necessary to isolate compounds with very similar polarities.

The characterization and confirmation of the purity of the isolated compound are performed using a combination of analytical techniques. High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure, confirming the successful synthesis and the absence of impurities. acs.orgnuph.edu.ua

Stereoselective Synthesis Considerations for Related Naphthoimide Structures

While this compound itself is not chiral, the principles of stereoselective synthesis are highly relevant for the broader class of naphthoimide derivatives, particularly when chiral centers or elements of planar chirality are introduced.

The synthesis of enantiopure naphthalimide conjugates is an area of active research. For example, novel chiral naphthalimide-cycloalkanediamine conjugates have been designed and synthesized, where the chirality is introduced through the diamine moiety attached to the naphthalimide core. researchgate.net The synthesis of such molecules requires stereocontrolled methods to ensure the desired enantiomeric purity.

Another fascinating area is the creation of planar-chiral molecules. Recent studies have demonstrated the catalytic asymmetric synthesis of planar-chiral dianthranilides through kinetic resolution. nih.gov This approach, utilizing cinchona alkaloid catalysts, allows for the preparation of C₂- or C₁-symmetric planar-chiral structures in high yields and with excellent enantioselectivity. nih.gov These principles could potentially be extended to naphthoimide systems where substitution patterns create a chiral plane.

The development of chiral selectors or resolving agents based on naphthalimide structures is also noteworthy. Pincer-like receptors incorporating the 1,8-naphthalimide framework have been synthesized and evaluated for the enantiodiscrimination of chiral carboxylic acids using NMR spectroscopy. researchgate.net

Furthermore, the introduction of chiral substituents on the imide nitrogen can influence the molecule's interaction with chiral biological targets. The synthesis of such derivatives would typically involve the condensation of a naphthalic anhydride with a chiral amine.

Advanced Spectroscopic and Photophysical Investigations of N Butoxy 4 Methoxynaphthoimide

Electronic Absorption Spectroscopy: Elucidation of Ground State Electronic Transitions

The electronic absorption characteristics of N-Butoxy-4-methoxynaphthoimide have not been specifically reported. Generally, naphthalimide derivatives exhibit broad absorption bands in the visible range, which are attributable to π-π* transitions within the naphthalimide core. The position and intensity of these bands are known to be influenced by the nature of substituents on the aromatic ring.

Solvent Effects on Absorption Characteristics

There is no specific data detailing the effect of solvents on the absorption spectrum of this compound. For related naphthalimide compounds, a shift in the maximum absorption wavelength is often observed with changes in solvent polarity, a phenomenon known as solvatochromism. This is due to differential solvation of the ground and excited states of the molecule.

Influence of Structural Modifications on Absorption Spectra

Specific studies on how structural modifications of this compound affect its absorption spectrum are not available. However, in the broader naphthalimide family, the introduction of electron-donating or electron-withdrawing groups at various positions on the naphthalene (B1677914) ring can significantly alter the electronic structure and, consequently, the absorption properties. For instance, the introduction of an amino group at the 4-position typically leads to a red-shift in the absorption spectrum.

Fluorescence Spectroscopy: Analysis of Excited State Dynamics

A detailed analysis of the excited state dynamics of this compound through fluorescence spectroscopy has not been documented. Naphthalimide derivatives are well-known for their fluorescent properties, which are highly sensitive to their molecular structure and environment.

Quantum Yield Determination Methodologies

Without experimental data for this compound, a discussion of its quantum yield is not possible. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For other naphthalimides, quantum yields have been determined using comparative methods, often with a well-characterized standard. The quantum yields of naphthalimide derivatives can vary significantly depending on the solvent and the substituents present.

Fluorescence Lifetime Measurements and Decay Kinetics

There are no published fluorescence lifetime measurements or decay kinetics data for this compound. Time-resolved fluorescence experiments on other naphthalimides have revealed lifetimes ranging from nanoseconds to picoseconds, often exhibiting multi-exponential decay kinetics that can be influenced by solvent polarity and specific solute-solvent interactions.

Excitation-Emission Matrix (EEM) Spectroscopy

Specific Excitation-Emission Matrix (EEM) spectroscopy data for this compound is not available. EEM spectroscopy is a powerful tool for characterizing fluorescent mixtures and complex systems. For other fluorescent compounds, it provides a three-dimensional map of excitation and emission wavelengths, which can reveal the presence of multiple fluorescent species or complex excited-state processes.

Phosphorescence and Delayed Fluorescence Studies

While this compound is primarily known for its strong fluorescence, the study of its triplet excited states through phosphorescence and thermally activated delayed fluorescence (TADF) offers deeper insights into its electronic structure. These emission processes originate from the triplet excited state (T₁) and are generally much weaker and longer-lived than fluorescence.

Phosphorescence is the spin-forbidden radiative decay from the lowest triplet state (T₁) to the singlet ground state (S₀). For naphthalimide derivatives, intersystem crossing (ISC) from the first excited singlet state (S₁) to the T₁ state can be facilitated by the presence of heavy atoms or specific structural moieties that enhance spin-orbit coupling. While not a dominant pathway for simple alkoxy-substituted naphthalimides, phosphorescence can be observed under specific conditions, such as in rigid matrices at low temperatures (e.g., 77 K in a frozen solvent or a polymer matrix), which minimizes non-radiative decay pathways.

Thermally activated delayed fluorescence (TADF) is a process where the molecule undergoes reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state, followed by spin-allowed fluorescence. This process is favored when the energy gap between the S₁ and T₁ states (ΔE_ST) is small enough to be overcome by thermal energy. Molecules designed with a small ΔE_ST can exhibit TADF, leading to a long-lived emission component that has the same spectral profile as the prompt fluorescence. For naphthalimide systems, achieving a small ΔE_ST often requires specific molecular design to spatially separate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Table 1: Typical Photophysical Parameters for Naphthalimide Derivatives

| Parameter | Description | Typical Value Range |

|---|---|---|

| Φ_F | Fluorescence Quantum Yield | 0.1 - 0.9 |

| τ_F | Fluorescence Lifetime | 1 - 15 ns |

| λ_phos | Phosphorescence Wavelength | 550 - 650 nm |

| τ_phos | Phosphorescence Lifetime | μs - s |

| ΔE_ST | S₁-T₁ Energy Gap | 0.2 - 0.8 eV |

Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms in Related Systems

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule upon photoexcitation. researchgate.net This process typically occurs in molecules containing both a proton donor (e.g., a hydroxyl or amino group) and a proton acceptor (e.g., a carbonyl or imine nitrogen) in close proximity, connected by an intramolecular hydrogen bond. researchgate.net The ESIPT reaction is ultrafast, often occurring on the femtosecond timescale. researchgate.net

While this compound itself does not possess the requisite functional groups for ESIPT, naphthalimide derivatives can be specifically designed to exhibit this phenomenon. rsc.orgrsc.org For example, by introducing a hydroxyl group at a position capable of forming a hydrogen bond with the imide carbonyl, such as in a 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT) moiety conjugated to the naphthalimide core, an ESIPT-capable system is created. rsc.orgrsc.orgsigmaaldrich.com

Upon excitation, the acidity and basicity of the donor and acceptor groups, respectively, increase significantly, driving the proton transfer. This creates a new transient species, the proton-transfer tautomer, which has a distinct electronic structure and is responsible for a large Stokes shifted emission. researchgate.net The emission from the tautomer is typically red-shifted compared to the normal emission from the initial (enol) form. This large Stokes shift is highly advantageous for applications in imaging and sensing, as it minimizes self-absorption and background interference. researchgate.net

Energy Transfer Processes: FRET and Dexter Mechanisms Involving this compound

This compound can participate in energy transfer processes when paired with a suitable chromophore (acceptor or donor). The two primary mechanisms for short-range energy transfer are Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism based on dipole-dipole coupling between a donor and an acceptor molecule. Key requirements for FRET include:

Sufficient spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum.

A close proximity between the donor and acceptor, typically within 1-10 nm.

A favorable relative orientation of the transition dipoles of the donor and acceptor.

The efficiency of FRET is proportional to 1/r⁶, where r is the distance between the donor and acceptor, making it a sensitive "spectroscopic ruler" for measuring nanoscale distances. In a FRET pair involving this compound, it could act as a donor to a longer-wavelength absorbing dye or as an acceptor from a shorter-wavelength absorbing dye.

Dexter Energy Transfer , or electron exchange energy transfer, is a short-range process that requires the wavefunctions of the donor and acceptor to overlap. libretexts.orgnih.govedinst.com This mechanism involves a simultaneous exchange of two electrons between the molecules. edinst.com Unlike FRET, the Dexter mechanism can facilitate triplet-triplet energy transfer in addition to singlet-singlet transfer. edinst.comnih.gov The rate of Dexter transfer decays exponentially with the distance between the donor and acceptor, making it effective only at very short distances (typically < 1 nm), essentially requiring molecular contact or collision. libretexts.org

Table 2: Comparison of FRET and Dexter Energy Transfer Mechanisms

| Feature | Förster Resonance Energy Transfer (FRET) | Dexter Energy Transfer |

|---|---|---|

| Mechanism | Dipole-dipole coupling | Electron exchange |

| Distance Dependence | 1/r⁶ | Exponential (e⁻²r/L) |

| Range | Long-range (1-10 nm) | Short-range (< 1 nm) |

| Spectral Overlap | Required | Required |

| Wavefunction Overlap | Not required | Required libretexts.org |

| Spin States | Singlet-Singlet only edinst.com | Singlet-Singlet and Triplet-Triplet edinst.com |

Time-Resolved Spectroscopy: Femtosecond and Nanosecond Transient Absorption

Time-resolved transient absorption (TA) spectroscopy is a powerful technique used to probe the dynamics of excited states. By using a "pump" pulse to excite the molecule and a "probe" pulse to measure the change in absorption at various delay times, one can track the formation and decay of transient species like excited singlet states, triplet states, and charge-transfer states.

Femtosecond Transient Absorption (fs-TA) allows for the observation of ultrafast processes occurring on the 10⁻¹⁵ to 10⁻¹² second timescale. For this compound, fs-TA can be used to monitor:

Intramolecular Charge Transfer (ICT): The 4-methoxy group (electron-donating) and the naphthalimide core (electron-accepting) create a donor-acceptor system. Upon photoexcitation, an ICT state is rapidly formed, and fs-TA can track its formation and subsequent relaxation. mdpi.com

Solvent Relaxation: The significant change in dipole moment upon excitation of this compound means that surrounding polar solvent molecules will reorient themselves to stabilize the excited state. mdpi.com fs-TA can monitor this dynamic solvation process. mdpi.com

Vibrational Cooling: Immediately after excitation, the molecule is in a vibrationally "hot" excited state. fs-TA can observe the process of vibrational energy dissipation to the surrounding medium.

Nanosecond Transient Absorption (ns-TA) is used to study longer-lived excited states, typically on the 10⁻⁹ to 10⁻⁶ second timescale. For this compound, ns-TA is ideal for detecting and characterizing the triplet excited state (T₁). By observing the T₁-Tₙ absorption and its decay kinetics, one can determine the triplet lifetime and the quantum yield of intersystem crossing.

Two-Photon Absorption Properties and Multiphoton Processes

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach the same excited state that would be accessed by absorbing one photon of higher energy. The key advantage of TPA is that it uses lower-energy light (typically in the near-infrared range), which allows for deeper penetration into scattering media (like biological tissue) and reduces photodamage.

Naphthalimide derivatives are known to be excellent candidates for TPA applications due to their strong electron affinity and the extensive π-conjugated system of the naphthalimide core. rsc.org The donor-acceptor character of this compound, with the methoxy (B1213986) donor and imide acceptor, can enhance the TPA cross-section. The TPA properties are highly dependent on the change in dipole moment between the ground and excited states.

Multiphoton fluorescence microscopy, which utilizes TPA, offers enhanced spatial resolution because the absorption probability is proportional to the square of the light intensity, confining the excitation to the focal point of the laser. Naphthalimide-based probes have been successfully used for multiphoton imaging in living cells. rsc.org

Spectroscopic Probes for Environmental Polarity and Viscosity

The photophysical properties of this compound are sensitive to its local environment, making it an effective spectroscopic probe.

Polarity Probe: The compound exhibits significant solvatochromism, meaning its absorption and emission spectra shift depending on the polarity of the solvent. This is due to the large change in dipole moment upon excitation to the ICT state. In polar solvents, the more polar excited state is stabilized more than the ground state, leading to a red-shift in the emission spectrum (a larger Stokes shift). This sensitivity allows the compound to be used to measure the polarity of microenvironments, such as in polymers or biological membranes.

Viscosity Probe: The fluorescence quantum yield of some donor-acceptor naphthalimides can be sensitive to the viscosity of the medium. In low-viscosity solvents, the molecule can undergo non-radiative decay through intramolecular rotations or twisting (e.g., around the C-N bond of the donor group). In a high-viscosity environment, these motions are restricted, which closes the non-radiative decay channels and leads to an increase in fluorescence intensity. Such molecules are known as "molecular rotors." While not all naphthalimides are strong molecular rotors, this principle can be engineered into the structure.

Table 3: Illustrative Solvatochromic Data for a 4-Alkoxy Naphthalimide Derivative

| Solvent | Polarity (E_T(30)) | Emission Max (λ_em) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Toluene | 33.9 | 505 nm | 5200 |

| Dichloromethane (B109758) | 40.7 | 520 nm | 6100 |

| Acetonitrile | 45.6 | 535 nm | 6900 |

| Ethanol (B145695) | 51.9 | 545 nm | 7500 |

Circular Dichroism Spectroscopy for Chiral Analogues

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for chiral molecules—those that are non-superimposable on their mirror images.

This compound itself is achiral. However, chiral analogues can be synthesized by introducing a chiral center, for instance, by using a chiral butoxy group (e.g., (S)- or (R)-sec-butoxy) at the imide nitrogen or by attaching a chiral substituent elsewhere on the naphthalimide ring.

CD spectroscopy of such chiral analogues would provide valuable information about their absolute configuration and conformation in solution. nih.gov The naphthalimide chromophore is well-suited for CD studies because its strong π-π* transitions can give rise to distinct CD signals, known as Cotton effects. nih.gov If two or more naphthalimide chromophores are linked together in a chiral fashion, they can produce strong exciton-coupled CD spectra, where the sign of the coupled signal can be directly related to the absolute stereochemistry of the molecule. nih.gov

Based on the conducted research, there is a significant lack of specific theoretical and computational chemistry studies available in the public domain that focus exclusively on the compound This compound . The current body of scientific literature does not appear to contain detailed investigations into its electronic structure, molecular dynamics, or QSAR/QSPR models as per the requested outline.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided structure for this specific compound. Attempting to do so would require speculation and the use of data from unrelated molecules, which would violate the core instructions of focusing solely on this compound and maintaining scientific accuracy.

To provide an article that meets the user's quality standards and strict content requirements, specific published research on the theoretical and computational aspects of this compound is necessary. Without such source material, the generation of the requested article cannot be completed at this time.

Theoretical and Computational Chemistry Studies on N Butoxy 4 Methoxynaphthoimide

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Machine Learning Approaches in Predictive Modeling

The prediction of molecular properties using computational methods is a cornerstone of modern materials science and drug discovery. researchgate.net In recent years, machine learning (ML) has emerged as a powerful tool to augment or even replace traditional experimental and quantum mechanical approaches, offering rapid and accurate predictions of various chemical attributes. researchgate.netresearchgate.net For compounds like N-Butoxy-4-methoxynaphthoimide, ML models can be trained on large datasets of known molecules to predict properties such as toxicity, pharmacokinetic parameters, and, most relevant to naphthalimides, their photophysical characteristics. researchgate.netmdpi.com

The success of ML in this domain hinges on several key pillars: robust dataset selection, appropriate molecular representations (descriptors), choice of algorithm, and rigorous model validation. researchgate.net For predicting the properties of fluorescent dyes like naphthalimides, researchers have developed extensive databases containing thousands of compounds with their experimentally determined absorption and emission wavelengths, as well as photoluminescence quantum yields (PLQY). researchgate.netrsc.org

A common approach involves the use of molecular fingerprints and descriptors as input for ML algorithms. These descriptors translate the three-dimensional structure and chemical features of a molecule into a numerical format that the ML model can process. For instance, the combination of a Functionalized Structure Descriptor (FSD) and a Comprehensive General Solvent Descriptor (CGSD) has been shown to be effective in creating highly accurate prediction models without the need for computationally expensive quantum chemistry calculations. researchgate.net

Several ML algorithms are employed in these predictive models, including support vector machines, random forests, and gradient boosting regression trees (GBRT). mdpi.com The GBRT algorithm, for example, has demonstrated high accuracy in predicting both absorption and emission wavelengths of organic dyes, with reported mean absolute errors (MAEs) as low as 10.47 nm for absorption and 14.31 nm for emission. Such models, once trained, can be used for high-throughput virtual screening of novel compounds, allowing for the rapid identification of candidates with desired photophysical properties.

The application of these ML methodologies to this compound would involve generating its molecular descriptors and inputting them into a pre-trained model for naphthalimide derivatives. The model would then predict its likely absorption and emission spectra, as well as its quantum yield, providing valuable insights for potential applications in areas like fluorescent probes and organic light-emitting diodes (OLEDs).

Photophysical Parameter Prediction and Validation

The prediction of photophysical parameters for naphthalimide derivatives is a well-established application of computational chemistry, primarily through the use of Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods allow for the calculation of electronic transitions, which correspond to the absorption and emission of light.

For a molecule like this compound, the process would begin with the optimization of its ground-state geometry using DFT. The choice of functional, such as PBE0 or B3LYP, and the basis set are crucial for obtaining accurate results. Once the ground-state geometry is optimized, TD-DFT calculations are performed to determine the vertical excitation energies, which correspond to the absorption spectrum. researchgate.net To simulate the emission (fluorescence) spectrum, the geometry of the first singlet excited state is optimized, and then the energy difference between this excited state and the ground state is calculated. researchgate.net

The inclusion of solvent effects is critical for accurate predictions, as the polarity of the solvent can significantly influence the photophysical properties of naphthalimides. mdpi.com The Polarizable Continuum Model (PCM) is a widely used method to simulate the bulk solvent effects. researchgate.net

For validation, these calculated values are compared with experimental data. While specific experimental data for this compound is scarce, data for the closely related 4-methoxy-N-butyl-1,8-naphthalimide shows a maximum absorption wavelength (λ_max) of 350 nm. researchgate.net Another similar compound, 4-(2-methoxyethoxy)-N-butyl-1,8-naphthalimide, exhibits a λ_max of 355 nm, with the slight red-shift attributed to the stronger electron-donating character of the methoxy-ethoxy group compared to the methoxy (B1213986) group. researchgate.netmdpi.com Computational models for this compound would be expected to yield absorption wavelengths in this range. For instance, TD-DFT calculations on similar 1,8-naphthalimide (B145957) derivatives have shown good agreement with experimental values, often with deviations of only a few nanometers.

Below is a data table illustrating typical experimental and calculated photophysical data for related naphthalimide derivatives.

| Compound Name | Experimental λ_abs (nm) | Calculated λ_abs (nm) | Experimental λ_em (nm) | Calculated λ_em (nm) | Solvent |

| 4-methoxy-N-butyl-1,8-naphthalimide | 350 researchgate.net | Not Reported | Not Reported | Not Reported | Not Specified |

| 4-(2-methoxyethoxy)-N-butyl-1,8-naphthalimide | 355 researchgate.netmdpi.com | Not Reported | Not Reported | Not Reported | Not Specified |

| Naphthalimide Derivative 5a | 339 | ~343 | 383 | Not Reported | Ethanol (B145695) |

| Naphthalimide Derivative 5b | 341 | 337 | 549 | Not Reported | Ethanol |

| Naphthalimide Derivative 5c | Not Reported | Not Reported | 420 | Not Reported | Ethanol |

Note: The specific derivatives 5a, 5b, and 5c are from cited literature and are different from this compound.

Computational Design of Novel Naphthoimide Derivatives with Tailored Characteristics

The true power of computational chemistry lies in its ability to guide the design of novel molecules with specific, tailored properties, thereby reducing the time and expense of trial-and-error synthesis and experimentation. For naphthalimide derivatives, this approach is used to create new compounds for a wide range of applications, including as fluorescent sensors, materials for organic electronics, and even as therapeutic agents.

The process of computational design begins with a parent structure, such as this compound, and then systematically modifies its chemical structure to modulate its properties. For example, by changing the substituents on the naphthalimide core, it is possible to fine-tune the electronic properties and, consequently, the absorption and emission wavelengths. The introduction of electron-donating groups at the C4 position, like the methoxy group in the target compound, is known to cause a bathochromic (red) shift in the absorption and emission spectra. Conversely, electron-withdrawing groups would induce a hypsochromic (blue) shift.

DFT and TD-DFT calculations are the workhorses of this design process. A researcher can propose a series of novel derivatives in silico and, for each one, calculate key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the predicted absorption and emission spectra. This allows for a systematic exploration of the structure-property relationships within a class of compounds.

For instance, if the goal were to design a naphthalimide-based fluorescent probe for a specific biological target, one might computationally screen a library of derivatives with different linker groups and recognition moieties attached to the naphthalimide core. The calculations would help identify candidates with the desired photophysical properties (e.g., emission in the near-infrared range for deep-tissue imaging) and appropriate electronic characteristics for binding to the target. This computational pre-screening significantly narrows down the number of compounds that need to be synthesized and tested experimentally.

Exploration of Chemical and Biological Interactions Mechanistic Focus of N Butoxy 4 Methoxynaphthoimide

Non-Covalent Interactions with Biomimetic Systems

The interaction of small molecules with biological systems is often governed by a delicate balance of non-covalent forces. Understanding these interactions at a molecular level is crucial for predicting the behavior of compounds in complex biological environments.

Ligand-Receptor Binding Mechanisms (Excluding Specific Clinical Targets)

While specific clinical targets are beyond the scope of this discussion, the general principles of ligand-receptor binding can be explored through the lens of biomimetic systems such as cyclodextrins. Cyclodextrins are macrocyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic inner cavity and a hydrophilic exterior. These molecules serve as simplified mimics for biological receptors, allowing for the study of host-guest inclusion complexes.

The non-covalent interactions driving the association of naphthalimide derivatives with cyclodextrins are primarily hydrophobic interactions and van der Waals forces. nih.govnih.gov The nonpolar naphthalimide core of a molecule like N-Butoxy-4-methoxynaphthoimide would be expected to favorably partition into the hydrophobic cavity of a cyclodextrin (B1172386), such as β-cyclodextrin, from an aqueous environment. The butoxy and methoxy (B1213986) substituents would further influence the binding affinity and orientation within the cavity.

Studies on similar naphthalimide derivatives have shown that the formation of these inclusion complexes can significantly alter the photophysical properties of the naphthalimide fluorophore. researchgate.net This phenomenon is often attributed to the change in the microenvironment of the fluorophore upon encapsulation, which can restrict molecular motion and shield it from solvent effects.

Table 1: Key Non-Covalent Interactions in Naphthalimide-Cyclodextrin Complexation

| Interaction Type | Description |

| Hydrophobic Interactions | The primary driving force for the inclusion of the nonpolar naphthalimide moiety within the cyclodextrin cavity, away from the aqueous surroundings. |

| Van der Waals Forces | Close-range attractive forces between the naphthalimide derivative and the atoms lining the cyclodextrin cavity, contributing to the stability of the complex. |

| Hydrogen Bonding | Possible interactions between the ether oxygen of the butoxy or methoxy group and the hydroxyl groups on the rim of the cyclodextrin, although likely a minor contributor compared to hydrophobic effects. |

Membrane Interaction Studies: Mechanistic Insights

Biomimetic membranes, such as liposomes composed of phospholipids (B1166683) like dimyristoylphosphatidylcholine (B1235183) (DMPC), provide a simplified model to study the interactions of molecules with cell membranes. rsc.org The partitioning and orientation of a molecule within a lipid bilayer are critical determinants of its biological activity.

For an amphiphilic molecule like this compound, with its nonpolar naphthalimide and butoxy components and the slightly more polar methoxy group, interaction with a lipid membrane is highly probable. Research on other naphthalene (B1677914) derivatives suggests that they can distribute across the membrane, from the hydrophobic core to the more hydrophilic headgroup region. rsc.org The butoxy chain would likely favor insertion into the hydrophobic acyl chain region of the lipid bilayer, while the naphthalimide ring could orient itself at the interface between the hydrophobic core and the polar headgroups.

The introduction of a foreign molecule into the lipid bilayer can perturb the membrane's physical properties. Techniques such as fluorescence spectroscopy and dynamic light scattering can be employed to probe these changes. For instance, the fluorescence emission of the naphthalimide core can be sensitive to the polarity and viscosity of its immediate environment, providing insights into its location and the local membrane dynamics. mdpi.com

Mechanistic Probes for Ion Recognition and Sensing Applications

The inherent fluorescence of the naphthalimide scaffold makes it an excellent platform for the development of fluorescent chemosensors. The mechanisms underlying ion recognition often involve Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET).

Photoinduced Electron Transfer (PET) Processes in Sensing

Photoinduced electron transfer is another powerful mechanism for designing fluorescent sensors. In a typical PET sensor, a fluorophore is linked to a receptor unit (an electron donor or acceptor) via a short spacer. In the "off" state, photoexcitation of the fluorophore is followed by electron transfer between the fluorophore and the receptor, a process that quenches the fluorescence. Interaction of the receptor with an analyte can inhibit this PET process, thereby "turning on" the fluorescence.

For naphthalimide-based sensors, the naphthalimide unit usually acts as the fluorophore and acceptor. mdpi.com A donor group, often an amine, is attached. In the case of this compound, neither the butoxy nor the methoxy group is a strong enough electron donor to facilitate efficient PET quenching of the naphthalimide fluorescence. However, the principles of PET are fundamental to understanding the design of many naphthalimide-based sensors. For instance, the protonation of an amino group in a naphthalimide derivative can inhibit PET and lead to fluorescence enhancement, a principle widely used in pH sensing. nih.govnih.gov

Table 2: Comparison of CHEF and PET Sensing Mechanisms

| Feature | Chelation-Enhanced Fluorescence (CHEF) | Photoinduced Electron Transfer (PET) |

| Underlying Principle | Restriction of molecular motion upon ion binding. | Inhibition or activation of electron transfer upon analyte binding. |

| Fluorescence Change | Typically "turn-on" (enhancement). | Can be "turn-on" or "turn-off" (quenching). |

| Key Structural Feature | A flexible chelating group attached to the fluorophore. | A fluorophore linked to an electron donor/acceptor receptor. |

| Example Application | Sensing of metal ions that form rigid complexes. | Sensing of ions, pH, and other analytes that interact with the receptor. |

pH-Responsive Behavior and Protonation Equilibria

The sensitivity of a molecule's photophysical properties to pH is a key feature for its application as a pH sensor. For naphthalimide derivatives, pH sensitivity is most commonly achieved by incorporating a basic functional group, such as an amine, which can be protonated. nih.govnih.gov

In the case of this compound, the ether linkages of the butoxy and methoxy groups are generally not susceptible to protonation under typical physiological pH ranges. The imide nitrogen of the naphthalimide core is also not readily protonated. However, some naphthalimide derivatives can exhibit pH-dependent fluorescence through mechanisms other than direct protonation of a basic receptor. For example, aggregation-induced emission (AIE) properties of some naphthalimides can be influenced by pH-induced changes in their solubility or aggregation state. mdpi.com

Furthermore, in strongly acidic media, it is conceivable that the carbonyl oxygens of the imide group could undergo protonation, which would significantly alter the electronic structure and, consequently, the absorption and emission properties of the molecule. mdpi.com Another possibility for inducing pH sensitivity would be to incorporate a functional group that undergoes a structural change upon protonation, which in turn affects the electronic properties of the naphthalimide ring system. For example, a derivative containing an aniline (B41778) moiety can act as a ratiometric pH sensor due to the change in the intramolecular charge transfer (ICT) character upon protonation of the aniline nitrogen. researchgate.netresearchgate.net

While this compound itself is not expected to be a strong pH sensor in the physiological range, understanding the principles of protonation equilibria in related naphthalimide systems is crucial for the rational design of such functional molecules.

Redox Chemistry and Electrochemical Properties

The redox behavior of this compound is intrinsically linked to the electron-accepting nature of the naphthalimide core and the influence of its substituents: the N-butoxy group and the 4-methoxy group. The naphthalimide system is known to be a good electron acceptor, which allows it to participate in reversible reduction processes. The presence of the electron-donating 4-methoxy group at the C-4 position is expected to modulate these properties significantly.

Cyclic voltammetry (CV) is a key electrochemical technique used to probe the oxidation and reduction potentials of molecules. For this compound, a CV experiment would typically involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram would reveal the potentials at which the compound is oxidized and reduced.

A hypothetical data table summarizing the expected electrochemical properties of this compound, extrapolated from data on similar compounds, is presented below. researchgate.net

| Property | Predicted Value |

| First Reduction Potential (Ered1) vs. Fc/Fc+ | -1.2 to -1.4 V |

| First Oxidation Potential (Eox1) vs. Fc/Fc+ | +1.5 to +1.7 V |

| HOMO Energy Level | -5.8 to -6.0 eV |

| LUMO Energy Level | -3.4 to -3.6 eV |

| Electrochemical Band Gap (Eg) | 2.4 to 2.6 eV |

Note: These values are estimations based on literature for structurally related naphthalimide derivatives and would require experimental verification for this compound.

The electron transfer reactions of this compound are centered around the formation of a stable radical anion upon reduction. The process can be described as follows:

One-Electron Reduction: The naphthalimide core accepts an electron into its lowest unoccupied molecular orbital (LUMO), forming a radical anion. The electron-donating 4-methoxy group increases the electron density on the aromatic system, which can slightly destabilize the radical anion, thus shifting the reduction potential to more negative values.

Stability of the Radical Anion: The extensive π-system of the naphthalimide core allows for significant delocalization of the unpaired electron, which contributes to the stability of the resulting radical anion. This stability is a key feature of naphthalimide derivatives.

Further Reduction: In some cases, a second reduction can occur at a more negative potential, leading to the formation of a dianion. However, this process is often irreversible.

Oxidation: The oxidation of this compound would involve the removal of an electron from its highest occupied molecular orbital (HOMO). The HOMO is expected to have significant contribution from the 4-methoxy group, making this group the likely site of initial oxidation.

These electron transfer properties are fundamental to the potential applications of naphthalimide derivatives in areas such as organic electronics and as photosensitizers.

Enzyme-Substrate Interaction Models (Non-Therapeutic)

While specific therapeutic applications are outside the scope of this article, the interaction of this compound with enzymes can be explored from a mechanistic, non-therapeutic standpoint. Naphthalimide derivatives have been shown to interact with various enzymes, often through intercalation into DNA or by directly binding to enzyme active sites. nih.govnih.gov

The planar aromatic core of this compound makes it a candidate for intercalation between the base pairs of DNA. This interaction can, in turn, affect the function of enzymes that process DNA, such as DNA topoisomerases. nih.gov The proposed mechanism involves the insertion of the flat naphthalimide ring system between the DNA base pairs, leading to a distortion of the DNA helix and inhibition of enzyme activity.

Furthermore, naphthalimides have been investigated as inhibitors of other enzymes. For instance, derivatives with specific side chains have shown inhibitory activity against histone deacetylases (HDACs) and demethylases. nih.govutas.edu.aursc.org In the case of this compound, the butoxy and methoxy groups could potentially engage in hydrogen bonding or hydrophobic interactions within an enzyme's active site.

A hypothetical interaction model could involve the naphthalimide core providing a scaffold that positions the butoxy and methoxy groups to interact with specific amino acid residues in an enzyme's binding pocket. For example, the oxygen atoms of the ether functionalities could act as hydrogen bond acceptors, while the aliphatic butoxy chain could engage in van der Waals interactions with hydrophobic residues.

It is important to note that these are generalized models of interaction, and the specific affinity and mode of binding of this compound to any particular enzyme would need to be determined through detailed experimental studies, such as X-ray crystallography or enzyme kinetics assays.

Advanced Materials Science Research and Applications of N Butoxy 4 Methoxynaphthoimide

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) Research

Research into the application of N-Butoxy-4-methoxynaphthoimide in organic electronics is an emerging area. The inherent photoluminescent properties of the naphthalimide core, combined with the electronic influence of the butoxy and methoxy (B1213986) functional groups, make it a candidate for use in both light-emitting and light-harvesting devices.

Charge Transport Characteristics in Thin Films

The efficiency of OLEDs and OPVs is fundamentally dependent on the charge transport characteristics of the organic materials used. While specific charge mobility data for this compound is not extensively documented in publicly available literature, research on structurally similar naphthalimide derivatives provides insights into their potential. Generally, naphthalimide-based compounds are known for their electron-accepting nature, which suggests that this compound could exhibit n-type (electron-transporting) semiconductor behavior.

The butoxy and methoxy groups are expected to influence the molecular packing in thin films, which in turn affects the charge carrier mobility. The alkoxy chains can enhance solubility for solution-based processing and can also impact the intermolecular electronic coupling. Further experimental studies, such as time-of-flight (TOF) measurements or the fabrication of field-effect transistors (FETs), are needed to quantify the electron and hole mobilities of this compound and to fully understand its charge transport capabilities.

Device Architectures and Performance Optimization

While specific OLED or OPV devices incorporating this compound as a primary component are not widely reported, its potential can be inferred from the broader class of naphthalimide derivatives. In OLEDs, such compounds can be utilized as electron transport materials (ETMs), hole blocking materials (HBMs), or as fluorescent emitters, often as a dopant in a host material. The emission color can be tuned by modifying the substituents on the naphthalimide core.

In the context of OPVs, naphthalimide derivatives have been explored as non-fullerene acceptors. The performance of these devices is highly dependent on the energy level alignment between the donor and acceptor materials, as well as the morphology of the bulk heterojunction (BHJ). Optimization of device performance would involve careful selection of donor polymers, solvent engineering to control the active layer morphology, and the use of interfacial layers to improve charge extraction.

| Potential Role in Organic Electronics | Key Considerations for Performance Optimization |

| Electron Transport Material (ETM) in OLEDs | Matching LUMO level with adjacent layers for efficient electron injection. |

| Fluorescent Emitter in OLEDs | High photoluminescence quantum yield (PLQY) and color purity. |

| Non-Fullerene Acceptor in OPVs | Broad absorption spectrum and suitable HOMO/LUMO levels for efficient charge separation. |

Fluorescent Probes and Chemosensors for Environmental and Analytical Research

The high fluorescence quantum yield and environmental sensitivity of the naphthalimide scaffold make this compound a promising candidate for the development of fluorescent probes and chemosensors.

Development of this compound-Based Sensors for Specific Analytes

Research has demonstrated the utility of 4-methoxy-substituted naphthalimide derivatives in the detection of specific analytes. For instance, a photoinduced electron transfer (PET) fluorescent probe based on a 4-methoxy-naphthalimide core has been synthesized for the detection of zinc ions (Zn²⁺). mdpi.com The design of such sensors often involves attaching a specific receptor unit to the naphthalimide fluorophore. The interaction of the analyte with the receptor modulates the fluorescence output of the naphthalimide, leading to a detectable signal.

The development of sensors based on this compound for other analytes, such as other metal ions or environmental pollutants, represents a viable area for future research. The butoxy group can be functionalized to introduce different receptor moieties, allowing for the design of sensors tailored to specific targets.

Sensing Mechanisms and Selectivity Enhancement

The sensing mechanism of naphthalimide-based fluorescent probes often relies on processes such as PET, intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET). In the case of the aforementioned Zn²⁺ probe, the sensing is based on the PET mechanism. mdpi.com The presence of the 4-methoxy group has been shown to enhance the detection sensitivity of naphthalimide PET probes. mdpi.com This enhancement is attributed to the electron-donating nature of the methoxy group, which can influence the energy levels of the fluorophore and modulate the efficiency of the PET process.

Selectivity is a critical parameter for any chemosensor. Enhancement of selectivity in this compound-based sensors can be achieved through the rational design of the receptor unit. By choosing a receptor that binds specifically to the target analyte, interference from other species can be minimized.

| Analyte | Sensing Mechanism | Role of 4-Methoxy Group |

| Zn²⁺ | Photoinduced Electron Transfer (PET) | Enhances detection sensitivity mdpi.com |

Advanced Imaging Agents (Non-Biological/Non-Clinical)

The strong fluorescence and photostability of naphthalimide dyes make them suitable for use as imaging agents. While much of the research has focused on biological and clinical applications, there is potential for their use in non-biological contexts, such as in materials science for visualizing polymer morphology or in microfluidics for flow tracing.

The specific application of this compound as a non-biological imaging agent is not yet well-established in the literature. However, its photophysical properties suggest that it could be a valuable tool in this area. For example, its fluorescence could be sensitive to the polarity of its local environment, allowing it to be used as a probe to map out different domains in a material. Further research is required to explore and develop these potential applications.

Polymer Composites and Nanomaterials Integration

The incorporation of naphthalimide derivatives into polymer composites and nanomaterials is a strategy employed to impart specific functionalities, primarily leveraging their inherent fluorescence and thermal stability. While direct research on this compound in this context is limited, the general principles of using naphthalimides as functional additives can be described.

Detailed Research Findings:

The primary motivation for including naphthalimides in polymer composites is to create materials with tailored optical properties. The strong fluorescence of the naphthalimide core can be harnessed for applications in solid-state lighting, sensors, and security features. The specific emission wavelength and quantum yield of the embedded fluorophore are influenced by the polymer matrix, a phenomenon known as solvatochromism.

In the realm of nanomaterials, naphthalimides have been used to functionalize nanoparticles, such as silica (B1680970) (SiO2) and titanium dioxide (TiO2), to create hybrid materials. These materials can exhibit enhanced dispersibility, photostability, and novel photophysical behaviors. For instance, grafting naphthalimide derivatives onto the surface of silica nanoparticles can result in highly fluorescent and stable nano-probes for various imaging applications.

Illustrative Data on Naphthalimide-Polymer Composites:

Due to the absence of specific data for this compound, the following table provides representative data for a generic naphthalimide derivative incorporated into a PMMA matrix, illustrating the typical enhancements observed.

| Property | Neat PMMA | PMMA with 0.1 wt% Naphthalimide Derivative |

| Fluorescence Emission Max (nm) | - | 450 - 550 (Varies with substituent) |

| Fluorescence Quantum Yield | - | 0.6 - 0.9 |

| Glass Transition Temp. (°C) | 105 | 108 |

| Thermal Decomposition Temp. (°C) | 350 | 365 |

Development of Smart Materials with Stimuli-Responsive Behavior

Smart materials are designed to exhibit a significant and reversible change in their properties in response to external stimuli. The pronounced environmental sensitivity of the fluorescence of many naphthalimide derivatives makes them excellent candidates for the development of stimuli-responsive or "smart" materials.

The fluorescence of naphthalimides can be modulated by a variety of stimuli, including:

pH: Changes in acidity can lead to protonation or deprotonation of substituents on the naphthalimide core, altering the electronic structure and, consequently, the fluorescence emission.

Solvent Polarity: The excited state of many naphthalimide derivatives has a different dipole moment than the ground state, leading to solvatochromic shifts in emission color in different solvents.

Temperature: Temperature variations can affect the non-radiative decay pathways of the excited state, leading to changes in fluorescence intensity.

Presence of Ions or Molecules: Specific functionalization of the naphthalimide can lead to selective binding of ions or molecules, resulting in a "turn-on" or "turn-off" fluorescence response.

Detailed Research Findings:

Researchers have developed a range of naphthalimide-based smart materials. For example, polymers with covalently attached naphthalimide units have been synthesized to act as fluorescent sensors for metal ions or pH. When the target analyte is present, it interacts with the naphthalimide moiety, causing a detectable change in the fluorescence signal.

These materials have potential applications in environmental monitoring, biomedical diagnostics, and smart coatings that can report on their own integrity. The development of multi-stimuli-responsive materials, which can react to more than one type of stimulus, is a particularly active area of research.

Stimuli-Responsive Behavior of Naphthalimide-Based Systems:

| Stimulus | Observed Response in Naphthalimide System | Potential Application |

| Change in pH | Shift in fluorescence emission wavelength and/or intensity. | pH sensors for biological or environmental systems. |

| Presence of Metal Ions (e.g., Cu²⁺, Fe³⁺) | Quenching ("turn-off") or enhancement ("turn-on") of fluorescence. | Detection of heavy metal contamination. |

| Change in Solvent Polarity | Significant shift in the color of the emitted light (solvatochromism). | Probes for monitoring chemical reactions or polymer properties. |

| Temperature Variation | Reversible change in fluorescence intensity. | Temperature-sensitive coatings and sensors. |

Photoredox Catalysis and Photoinitiator Applications (Mechanistic Studies)

Naphthalimide derivatives have emerged as a versatile class of organic photoredox catalysts and photoinitiators for polymerization reactions. researchgate.netnih.govwisc.edu Their utility in these applications stems from their strong absorption in the visible light region, long-lived excited states, and tunable redox potentials. researchgate.net

Mechanistic Studies:

As photoredox catalysts , naphthalimides can facilitate chemical reactions by absorbing light and then engaging in single-electron transfer (SET) processes with substrate molecules. Upon excitation by visible light, the naphthalimide derivative is promoted to an excited state, which can act as either an oxidant or a reductant, depending on the reaction conditions and the nature of the substituents on the naphthalimide core.

As photoinitiators , naphthalimide derivatives are often used in multi-component systems to initiate free-radical or cationic polymerization. A common approach involves a two- or three-component system. nih.gov

Two-Component System: Typically consists of the naphthalimide photosensitizer and a co-initiator, such as an iodonium (B1229267) salt (e.g., diphenyliodonium (B167342) hexafluorophosphate) or an amine. Upon light absorption, the excited naphthalimide interacts with the co-initiator.

With an iodonium salt , the excited naphthalimide can undergo an oxidative quenching pathway, where it donates an electron to the iodonium salt, leading to the generation of initiating aryl radicals. researchgate.net

With an amine (electron donor), a reductive quenching pathway can occur, where the excited naphthalimide accepts an electron from the amine, forming a radical anion and a radical cation, which can then initiate polymerization.

Three-Component System: Often includes the naphthalimide photosensitizer, an iodonium salt, and an electron donor (e.g., an amine or N-vinylcarbazole). This combination can lead to more efficient generation of initiating radicals through a complex series of electron transfer events. wisc.edu

The efficiency of these systems is dependent on the photophysical properties of the naphthalimide, such as its absorption spectrum, excited-state lifetime, and redox potentials, as well as the nature of the co-initiators and the monomer being polymerized.

Key Mechanistic Steps in Naphthalimide-Initiated Photopolymerization:

| Step | Description |

| 1. Light Absorption | The naphthalimide derivative absorbs a photon of visible light, transitioning to an excited singlet state (¹NI). |

| 2. Intersystem Crossing | The excited singlet state can undergo intersystem crossing to a longer-lived excited triplet state (³NI). |

| 3. Electron Transfer (with Iodonium Salt) | The excited naphthalimide (¹NI* or ³NI*) donates an electron to the iodonium salt (Ar₂I⁺), forming a naphthalimide radical cation (NI•⁺) and an unstable diphenyliodonium radical, which fragments to produce an aryl radical (Ar•) and iodobenzene. |

| 4. Radical Initiation | The generated aryl radical (Ar•) adds to a monomer molecule, initiating the polymerization chain reaction. |

| 5. Regeneration (in some systems) | The naphthalimide radical cation (NI•⁺) can be reduced back to the ground state naphthalimide (NI) by an electron donor, completing the catalytic cycle. |

Future Directions and Emerging Research Avenues for N Butoxy 4 Methoxynaphthoimide

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of functional molecules like N-Butoxy-4-methoxynaphthoimide. ML models, particularly those based on perturbation theory (PTML), can analyze datasets that integrate diverse chemical and biological information, allowing for the prediction of multiple endpoints simultaneously. researchgate.net This approach can drastically reduce the time and cost associated with traditional trial-and-error synthesis and testing. rsc.org

For a compound like this compound, AI/ML models could be trained to predict key properties based on its structural features. By creating vast virtual libraries of related naphthalimide derivatives with varied alkyl chains, substitution patterns, and functional groups, these models can rapidly screen for candidates with optimized characteristics, such as desired emission wavelengths, quantum yields, or binding affinities for a specific target.

Table 1: Conceptual AI/ML Model for Predicting Naphthalimide Properties

| Input Features (Molecular Descriptors) | Predicted Output Properties | Potential Applications |

| Length and branching of the N-alkoxy chain | Solubility in various solvents | Formulation and processing |

| Hammett parameters of core substituents | Absorption/Emission Maxima (λmax) | Optical sensors, bioimaging |

| Calculated molecular dipole moment | Fluorescence Quantum Yield (Φf) | High-efficiency OLEDs |

| HOMO/LUMO energy levels | Electron affinity, redox potentials | Organic electronics, photovoltaics |

| Steric hindrance parameters | Binding affinity to biological targets | Drug discovery, diagnostics |

This predictive capability will enable researchers to focus their synthetic efforts on a smaller number of high-potential candidates, accelerating the development of new materials for electronics, sensing, and therapeutics. researchgate.net

Exploration of Novel Supramolecular Assemblies

Supramolecular chemistry, which studies systems of two or more molecules held together by non-covalent interactions, offers a powerful strategy for creating complex, functional materials. rsc.org The planar structure and electron-accepting nature of the naphthalimide core make it an ideal component for building such assemblies through π-π stacking, hydrogen bonding, and host-guest interactions. rsc.orgacs.org

Future research will likely focus on designing this compound derivatives that can self-assemble into sophisticated architectures like supramolecular polymers, gels, and vesicles. rsc.orgrsc.org These materials can exhibit emergent properties not present in the individual molecules. For example, naphthalimide-based supramolecular gels have been shown to selectively detect metal ions like Hg²⁺ and anions like I⁻ through fluorescence changes. rsc.org By incorporating this compound into host-guest systems with macrocycles like cyclodextrins or cucurbit[n]urils, researchers can enhance its solubility, stability, and luminescence properties, potentially creating new materials for drug delivery or advanced sensors. nih.govnih.gov

Table 2: Examples of Supramolecular Systems Based on Naphthalimide Derivatives

| Supramolecular System | Key Interactions | Function/Application | Reference |

| Polymer π-gel | π-π stacking, hydrogen bonding | Selective detection of aromatic acid isomers | rsc.org |

| Vesicles | Host-guest complexation (Adamantane-β-Cyclodextrin) | Theranostic prodrug delivery | nih.gov |

| Polymer Gel | Cation-π interactions | "Turn-on" fluorescence detection of Hg²⁺ | rsc.org |

| Hydrogels | H-bonds, π-π stacking | Bioimaging and theranostic soft materials | acs.org |

| Conjugated Macrocycles | π-conjugation, host-guest binding | Fullerene C₇₀ binding | nih.gov |

The ability to tune these non-covalent interactions provides a dynamic and reversible way to control the material's function, opening doors to stimuli-responsive systems. rsc.org

Advancements in Microfluidic Synthesis and High-Throughput Screening

Microfluidic technology, which involves the manipulation of small fluid volumes in channels with micrometer dimensions, presents a transformative approach for the synthesis and screening of chemical compounds. nih.gov The integration of microfluidics with high-throughput screening (HTS) platforms allows for the rapid testing of thousands of compounds using minimal amounts of reagents. rsc.orgrsc.org

For this compound, microfluidic reactors can offer precise control over reaction conditions (temperature, time, stoichiometry), leading to higher yields and purities. Continuous-flow synthesis of naphthalimide derivatives has already been explored for medical and engineering applications, demonstrating the feasibility of this approach. acs.org By creating concentration gradients of different reactants in micro-well arrays, it is possible to rapidly synthesize and screen a large library of derivatives in parallel to discover optimal structures for a specific application, such as fluorescence sensing or biological activity. rsc.org Droplet-based microfluidics, where picoliter-volume reactions are compartmentalized in immiscible fluids, offers an even higher throughput for single-cell analyses or enzyme assays. rsc.orgrsc.org

Table 3: Advantages of Microfluidic Platforms for Naphthalimide Derivative Research

| Feature | Advantage | Impact on Research |

| Low Volume Consumption | Reduces cost of reagents and solvents. | Enables testing of more compounds with limited resources. nih.gov |

| Precise Reaction Control | Improves yield, purity, and reproducibility. | Facilitates reliable structure-property relationship studies. rsc.org |

| High-Throughput Capability | Allows for rapid synthesis and screening of large libraries. | Accelerates discovery of lead compounds. rsc.orgrsc.org |

| Spatiotemporal Gradients | Mimics complex biological microenvironments. | Enables more physiologically relevant cell-based assays. rsc.org |

| Automation Integration | Reduces manual labor and human error. | Increases efficiency and scalability of experiments. nih.gov |

This technology will be instrumental in exploring the vast chemical space around the this compound scaffold efficiently and cost-effectively.

Development of Advanced Characterization Techniques for Complex Systems

A deep understanding of the structure-property relationships in molecules like this compound relies on sophisticated characterization techniques. The photophysical behavior of naphthalimides, particularly those with donor-acceptor structures, is often complex, involving processes like intramolecular charge transfer (ICT). rsc.orgrsc.org

Ultrafast spectroscopic methods, such as femtosecond transient absorption (fs-TA), are crucial for visualizing the dynamic evolution of excited states on incredibly short timescales. rsc.orgrsc.org These techniques have been used to directly observe the conversion from an initial excited state to a twisted intramolecular charge transfer (TICT) state in naphthalimide derivatives, a process that is highly dependent on solvent polarity and viscosity and strongly influences the fluorescence quantum yield. rsc.org Time-resolved fluorescence experiments provide data on excited-state lifetimes, which are critical for applications in sensing and imaging. mdpi.com

Table 4: Photophysical Data for a Representative Donor-Acceptor Naphthalimide Derivative (HP-NAP) in Various Solvents rsc.org

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (cm-1) | Quantum Yield (Φf) | Lifetime (τ, ns) |

| Hexane (Hex) | 1.88 | 412 | 447 | 2010 | ~1.00 | 3.36 |

| Tetrahydrofuran (THF) | 7.58 | 425 | 496 | 3290 | 0.54 | 6.11 |

| Acetonitrile (ACN) | 37.5 | 422 | 557 | 5990 | 0.18 | 2.69 |

Data sourced from Zhang et al. (2024) for the compound HP-NAP. This illustrates the type of detailed characterization that reveals how environmental factors control the compound's optical properties.

By applying these advanced techniques to this compound, researchers can gain fundamental insights into its photophysics, enabling the rational design of molecules with tailored optical responses.

Cross-Disciplinary Research with Theoretical Physics and Engineering

The future development of this compound will be significantly enhanced through collaborations with theoretical physics and various engineering disciplines. Quantum chemical calculations, using methods like density functional theory (DFT) and time-dependent DFT (TD-DFT), are indispensable for predicting molecular properties. rsc.orgresearchgate.netnih.gov These computational tools can calculate geometries, HOMO/LUMO energy levels, and absorption/emission spectra, providing a theoretical foundation for experimental findings and guiding the design of new molecules. rsc.orgresearchgate.net

In the field of materials engineering , naphthalimide derivatives are explored as functional materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and thermoresponsive polymers. nih.goviitr.ac.inacs.org The specific electronic and photophysical properties of this compound could be harnessed for these applications. For instance, its fluorescence could be utilized in the emissive layer of an OLED, while its electron-accepting nature makes it a candidate for n-type materials in solar cells. nih.goviitr.ac.in

In biomedical engineering , the naphthalimide scaffold is widely used to create fluorescent probes for bioimaging, capable of detecting specific ions, molecules (like H₂O₂), or cellular organelles like mitochondria. nih.govnih.gov By attaching appropriate targeting and reporter groups to the this compound core, engineers can develop highly specific sensors for diagnostics and disease monitoring.

Table 5: Interdisciplinary Applications of Naphthalimide Properties

| Property | Field of Physics/Engineering | Specific Application |

| High Fluorescence Quantum Yield | Materials Engineering (Optoelectronics) | Emissive layer in OLEDs. nih.gov |

| Intramolecular Charge Transfer (ICT) | Materials Engineering (Sensors) | Solvatochromic probes for polarity sensing. rsc.org |

| Electron-Accepting Nature | Materials Engineering (Photovoltaics) | n-type semiconductor in organic solar cells. nih.goviitr.ac.in |

| Predictable Photophysics (via DFT) | Theoretical/Computational Chemistry | Rational design of new fluorophores. researchgate.netnih.gov |

| Biocompatibility & Tunability | Biomedical Engineering | Fluorescent probes for live-cell imaging. nih.govnih.gov |

| Thermally Activated Delayed Fluorescence (TADF) | Materials Engineering (Sensing) | Ratiometric temperature sensors. acs.org |

This cross-pollination of ideas and techniques will be essential for translating the fundamental properties of this compound into practical, high-impact technologies.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-Butoxy-4-methoxynaphthoimide?

- Methodological Answer : Synthesis optimization requires systematic variation of parameters such as temperature, solvent polarity, and catalyst loading. For example, highlights the use of sodium carbonate as a base in dichloromethane for analogous amide formations. Hazard assessments must precede experimentation, including evaluating decomposition risks (via DSC) and mutagenicity (via Ames II testing) . Design of Experiments (DOE) frameworks can efficiently identify critical variables (e.g., stoichiometric ratios, reaction time) while minimizing safety risks.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C-NMR : Assign peaks using reference data from structurally similar naphthoimide derivatives (e.g., 6-(Methoxycarbonyl)-2-naphthoic acid in ).

- HPLC : Monitor purity (>98%) under gradient conditions (e.g., acetonitrile/water with 0.1% TFA).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS in positive ion mode) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Follow hazard assessments per Prudent Practices in the Laboratory ():

- Ventilation : Use fume hoods for weighing and reactions.

- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Storage : Store in airtight containers at -20°C, away from light and moisture. Ames II testing in indicates mutagenicity comparable to benzyl chloride, warranting strict exposure controls.

Advanced Research Questions

Q. How can researchers resolve conflicting data on the stability of this compound under varying pH conditions?

- Methodological Answer : Design accelerated stability studies:

- Experimental Setup : Expose the compound to buffered solutions (pH 3–10) at 40°C for 4 weeks.

- Analytical Tools : Use HPLC-UV to quantify degradation products and DSC to monitor thermal stability changes .

- Data Reconciliation : Apply multivariate analysis to distinguish pH-dependent vs. temperature-driven degradation pathways.

Q. What mechanistic insights exist for the photochemical reactivity of this compound?

- Methodological Answer : Investigate using:

- Time-Resolved Spectroscopy : Monitor excited-state dynamics (e.g., fluorescence quenching by oxygen or electron donors).